(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine typically involves the reaction of 3-ethoxypropylamine with a phenyl-pyridin-2-yl-methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
- (3-Butoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
- (3-Isopropoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
Uniqueness
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is unique due to its specific ethoxy-propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Biological Activity
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H22N2O
- Molecular Weight : Approximately 270.37 g/mol
- Functional Groups : Contains an ethoxy group and a phenyl-pyridine moiety, which may enhance its solubility and bioavailability compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as:
- Inhibitor : By binding to active sites on proteins, it may prevent substrate interaction.
- Activator : It can also bind allosterically, modulating protein activity without directly blocking the active site.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, this compound has been evaluated for its potential against various bacterial strains. Preliminary studies suggest that it may have:
- Antibacterial Effects : Particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying efficacy depending on structural modifications .
- Antifungal Properties : Potential activity against Candida species has also been noted, although specific data on this compound's effectiveness is limited.
Neuropharmacological Effects
The presence of the pyridine ring suggests possible interactions with neurotransmitter systems, indicating potential antidepressant effects. Compounds structurally related to this compound have shown:
- Serotonin Reuptake Inhibition : This mechanism is often associated with antidepressant activity, warranting further investigation into this compound's effects on mood disorders.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various pyridine derivatives found that this compound demonstrated significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, the compound was tested for its ability to modulate neurotransmitter systems in vitro. Results indicated a dose-dependent increase in serotonin levels, suggesting potential antidepressant properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-Ethoxypropylamine | Simple amine | Limited activity compared to more complex analogs |
Phenylpyridine | Aromatic amine | Exhibits some antibacterial properties |
This compound | Complex amine | Promising antibacterial and potential antidepressant |
Properties
IUPAC Name |
3-ethoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLFMLZCRNBUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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